L-Theanine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

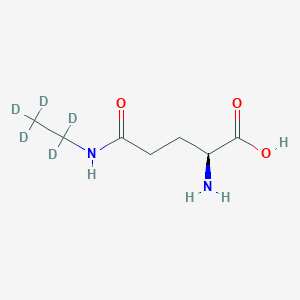

(2S)-2-amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i1D3,2D2 |

InChI Key |

DATAGRPVKZEWHA-HOWSKJRISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of L-Theanine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of L-Theanine-d5, a deuterated analog of the naturally occurring amino acid L-Theanine. This document details the chemical synthesis pathway, focusing on the incorporation of deuterium atoms into the ethylamine moiety. It includes a detailed experimental protocol, quantitative data, and characterization methods essential for researchers in medicinal chemistry, pharmacology, and drug development. This compound is a valuable tool for use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1]

Introduction

L-Theanine, or L-Glutamic Acid γ-ethyl amide, is a non-proteinogenic amino acid primarily found in tea leaves. It is known for its neuroprotective and anti-oxidative properties.[1] The deuterated form, this compound, is a stable isotope-labeled compound where five hydrogen atoms on the ethyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for pharmacokinetic and metabolic studies of L-Theanine, as it is chemically identical to the unlabeled compound but can be distinguished by its mass in mass spectrometry.

Synthesis Pathway

The most common and practical approach for the synthesis of this compound involves the reaction of a protected L-glutamic acid derivative with deuterated ethylamine (ethylamine-d5). A general overview of the synthetic workflow is presented below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, adapted from established procedures for L-theanine synthesis.

Materials and Methods

-

L-Glutamic Acid: (Purity ≥ 99%)

-

Benzyl Chloroformate (Cbz-Cl): (Purity ≥ 98%)

-

Ethylamine-d5 Hydrochloride: (Isotopic Purity ≥ 98 atom % D)

-

Dicyclohexylcarbodiimide (DCC): (Purity ≥ 99%)

-

N-Hydroxysuccinimide (NHS): (Purity ≥ 98%)

-

Palladium on Carbon (Pd/C): (10 wt. % loading)

-

Solvents: Dioxane, Ethyl Acetate, Dichloromethane (DCM), Methanol (All anhydrous grade)

-

Other Reagents: Sodium Bicarbonate, Sodium Hydroxide, Hydrochloric Acid, Magnesium Sulfate

Synthesis of N-Benzyloxycarbonyl-L-Glutamic Acid

-

Dissolve L-glutamic acid in a 2 M sodium hydroxide solution at 0-5 °C.

-

Slowly add benzyl chloroformate and a 2 M sodium hydroxide solution in parallel to maintain a pH of 8-9.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Acidify the solution with 2 M hydrochloric acid to a pH of 2.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-benzyloxycarbonyl-L-glutamic acid.

Synthesis of N-Benzyloxycarbonyl-L-Theanine-d5

-

Dissolve N-benzyloxycarbonyl-L-glutamic acid and N-hydroxysuccinimide in anhydrous dioxane.

-

Add a solution of dicyclohexylcarbodiimide in anhydrous dioxane dropwise at 0-5 °C.

-

Stir the mixture at room temperature for 12-16 hours.

-

Filter off the dicyclohexylurea byproduct.

-

To the filtrate, add a solution of ethylamine-d5 (prepared by neutralizing ethylamine-d5 hydrochloride with a base) in dioxane.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude N-benzyloxycarbonyl-L-theanine-d5.

Deprotection to Yield this compound

-

Dissolve the crude N-benzyloxycarbonyl-L-theanine-d5 in methanol.

-

Add 10% palladium on carbon catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Purification

The crude this compound can be purified by preparative high-performance liquid chromatography (HPLC) or ion-exchange chromatography.[2][3]

-

Preparative HPLC: A C18 reversed-phase column is typically used with a mobile phase of water and acetonitrile.[2]

-

Ion-Exchange Chromatography: A cation exchange resin can be used to capture the this compound, which is then eluted with a suitable buffer.

Data Presentation

The following table summarizes the key quantitative data for a typical synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | L-Glutamic Acid, Ethylamine-d5 HCl | |

| Final Product | This compound | |

| Molecular Formula | C₇H₉D₅N₂O₃ | |

| Molecular Weight | 179.23 g/mol | |

| Isotopic Purity | ≥ 98 atom % D | |

| Chemical Purity (post-purification) | > 98% | |

| Typical Overall Yield | 60-70% |

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show the absence of signals corresponding to the ethyl group protons, confirming successful deuteration. The remaining proton signals of the glutamic acid backbone should be consistent with the structure of L-theanine.

-

¹³C NMR: The carbon-13 NMR spectrum will show the characteristic peaks for the carbonyl and aliphatic carbons of the L-theanine structure.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and isotopic purity of this compound. The mass spectrum should show a molecular ion peak corresponding to the mass of the deuterated compound (m/z = 180.14 for [M+H]⁺). Analysis of the isotopic distribution of the molecular ion peak allows for the calculation of the deuterium incorporation efficiency.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps, each with a specific purpose to achieve the final product with high purity and isotopic enrichment.

References

In-Depth Technical Guide: Certificate of Analysis for L-Theanine-d5 Standard

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for an L-Theanine-d5 analytical standard. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled standards for quantitative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data points found on a representative Certificate of Analysis for this compound.

Table 1: General Properties and Identification

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | (2S)-2-Amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid, Nγ-Ethyl-L-glutamine-d5 |

| CAS Number | 1217451-85-8[1] |

| Molecular Formula | C₇H₉D₅N₂O₃ |

| Molecular Weight | 179.23 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥98.0% | 99.5% |

| Isotopic Purity (d5) | LC-MS | ≥98 atom % D | 99.2 atom % D |

| Isotopic Distribution | LC-MS | d0-d4 ≤ 2% | Conforms |

| Structural Confirmation | ¹H-NMR, MS | Conforms to structure | Conforms |

| Residual Solvents | HS-GC-MS | Meets USP <467> limits | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative of the techniques used to generate the data in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound standard by separating it from any non-labeled or other impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic elution with a mixture of water and phosphoric acid (99.9:0.1, v/v).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25°C.

-

Detection Wavelength : 210 nm.

-

Sample Preparation : The this compound standard is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.22 µm syringe filter before injection.

-

Quantification : The purity is calculated based on the area percent of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

LC-MS is employed to confirm the identity and determine the isotopic purity and distribution of the this compound standard.[2]

-

Instrumentation : An HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Column : A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for better retention.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Ionization Mode : Electrospray Ionization (ESI) in positive mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used to monitor the precursor-to-product ion transitions for both L-Theanine and this compound.

-

Sample Preparation : A dilute solution of the standard is prepared in an appropriate solvent.

-

Data Analysis : The isotopic enrichment is determined by comparing the peak areas of the deuterated and non-deuterated species. The relative intensities of the signals for d0 to d5 species are measured to confirm the isotopic distribution.

¹H-NMR Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of the this compound standard.

-

Instrumentation : A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 500 MHz).

-

Solvent : Deuterium oxide (D₂O).

-

Procedure : A small amount of the this compound standard is dissolved in D₂O. The ¹H-NMR spectrum is then acquired.

-

Data Interpretation : The chemical shifts, coupling constants, and integration of the signals in the spectrum are compared to the expected structure of L-Theanine.[3][4][5] In the case of this compound, the absence of signals corresponding to the ethyl group protons confirms the deuteration at this position.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Residual Solvents

This method is used to identify and quantify any residual volatile organic solvents that may be present from the manufacturing process, ensuring compliance with regulatory guidelines like ICH Q3C and USP <467>.

-

Instrumentation : A Gas Chromatograph (GC) with a headspace autosampler, coupled to a Mass Spectrometer (MS).

-

Column : A column suitable for residual solvent analysis, such as a 6% cyanopropylphenyl–94% dimethylpolysiloxane phase.

-

Carrier Gas : Helium or Hydrogen.

-

Oven Program : A temperature gradient program is used to separate the volatile solvents.

-

Sample Preparation : A precisely weighed amount of the this compound standard is placed in a headspace vial with a suitable solvent (e.g., dimethyl sulfoxide). The vial is sealed and heated to allow the volatile solvents to partition into the headspace.

-

Injection : A sample of the headspace gas is automatically injected into the GC.

-

Data Analysis : The MS is used to identify the solvents based on their mass spectra, and quantification is performed by comparing the peak areas to those of certified reference standards.

Visualized Workflow

The following diagram illustrates the general quality control workflow for the analysis of an this compound standard, from receiving the sample to the final certification.

Caption: Quality control workflow for this compound standard.

References

L-Theanine-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Theanine-d5, a deuterated analog of L-Theanine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, analytical applications, and the biological context of its non-deuterated counterpart, L-Theanine.

Core Physicochemical Properties

This compound, also known as Nγ-Ethyl-L-glutamine-d5, is a stable isotope-labeled form of L-Theanine.[1] The primary application of this compound is as an internal standard in mass spectrometry-based quantitative analysis of L-Theanine in biological matrices. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1217451-85-8 | [1][2][3][4] |

| Molecular Weight | 179.23 g/mol | |

| Molecular Formula | C₇H₉D₅N₂O₃ | |

| Appearance | White to off-white solid | |

| Synonyms | L-Glutamic Acid γ-ethyl amide-d5, Nγ-Ethyl-L-glutamine-d5, (2S)-2-Amino-5-oxo-5-(1,1,2,2,2-pentadeuterioethylamino)pentanoic acid |

Analytical Methodologies and Experimental Protocols

The primary utility of this compound is in the precise quantification of L-Theanine in various biological samples, such as plasma and tissue homogenates. It serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar chemical and physical properties to the analyte, L-Theanine, while being distinguishable by its mass.

Quantification of L-Theanine in Rat Plasma via HILIC-MS/MS

This section details a sensitive hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method for the quantification of L-Theanine in rat plasma, utilizing this compound as an internal standard. This method is crucial for pharmacokinetic studies.

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard (e.g., this compound).

-

Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

-

LC System: A UPLC or HPLC system.

-

Column: A HILIC column (e.g., Agilent ZORBAX HILIC Plus) is often employed for enhanced retention of the polar L-Theanine molecule.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both L-Theanine and this compound.

-

L-Theanine transition: m/z 175.0 → 157.9

-

Internal Standard ([²H₅]-L-glutamic acid) transition (as an example): m/z 153.0 → 88.2

-

This analytical method provides the high sensitivity and selectivity required for detailed pharmacokinetic profiling of L-Theanine.

Biological Context: L-Theanine's Mechanism of Action

Understanding the biological activity of L-Theanine is essential for interpreting pharmacokinetic data. L-Theanine, a non-proteinogenic amino acid found in tea leaves, readily crosses the blood-brain barrier and exerts neuroprotective and anxiolytic effects. Its mechanisms of action involve the modulation of several neurotransmitter systems.

L-Theanine's primary effects are attributed to its ability to:

-

Block Glutamate Receptors: It acts as an antagonist at AMPA, Kainate, and NMDA receptors, thereby reducing excitatory neurotransmission.

-

Enhance GABAergic Tone: L-Theanine can increase the concentration of the inhibitory neurotransmitter GABA.

These actions contribute to its calming effects without causing sedation.

Signaling Pathways Modulated by L-Theanine

Research suggests that L-Theanine influences several key intracellular signaling pathways, contributing to its neuroprotective and anti-inflammatory properties.

Caption: L-Theanine's inhibitory effect on the ERK/NF-κB signaling pathway.

References

Commercial Suppliers of High-Purity L-Theanine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers of high-purity L-Theanine-d5, a deuterated analog of L-Theanine. This stable isotope-labeled compound is an essential tool for researchers in various fields, including pharmacology, metabolism, and analytical chemistry, primarily serving as an internal standard for mass spectrometry-based quantification of L-Theanine. This guide details available suppliers, purity specifications, a plausible synthetic route, and analytical methodologies for quality control.

Commercial Availability and Purity

Several chemical suppliers offer this compound, typically with high chemical and isotopic purity. The following table summarizes publicly available information from prominent suppliers. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |

| LGC Standards | This compound (N-ethyl-d5) | 1217451-85-8 | Not specified on product page; Certificate of Analysis available. | Offered as a neat chemical. |

| MedChemExpress | This compound | 1217451-85-8 | ≥99.0% (Chemical Purity) | Isotopic enrichment is typically high for their deuterated standards. |

| Immunomart | This compound | 1217451-85-8 | 99.0% | Provided as a powder. |

| Sigma-Aldrich (from AA Blocks) | This compound | 1217451-85-8 | 99% |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a chemical process analogous to the synthesis of unlabeled L-Theanine, utilizing a deuterated starting material. A common approach involves the amidation of L-glutamic acid or its derivative with deuterated ethylamine.

Reaction:

L-Glutamic acid + Ethylamine-d5 → this compound + H₂O

Materials:

-

L-Glutamic acid

-

Ethylamine-d5 (or Ethylamine-d5 hydrochloride)

-

A suitable coupling agent (e.g., a carbodiimide) or enzymatic catalyst (e.g., glutaminase)

-

Appropriate solvents (e.g., water, organic solvents for purification)

-

Reagents for pH adjustment (e.g., sodium hydroxide, hydrochloric acid)

Procedure:

-

Activation of L-Glutamic Acid: L-Glutamic acid is dissolved in a suitable solvent, and a coupling agent is added to activate the γ-carboxyl group. Alternatively, an enzymatic approach can be employed where glutaminase catalyzes the reaction.

-

Reaction with Ethylamine-d5: Ethylamine-d5 is added to the reaction mixture. The reaction is stirred at a controlled temperature and pH to facilitate the formation of the amide bond.

-

Reaction Quenching and Work-up: Once the reaction is complete, it is quenched, and the crude product is isolated. This may involve pH adjustment, extraction with an organic solvent, and evaporation of the solvent.

-

Purification: The crude this compound is purified to a high degree using techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC).

-

Characterization and Purity Assessment: The final product is characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and position of the deuterium labels, and Mass Spectrometry (MS) to confirm the molecular weight. Purity is assessed by HPLC.

Quality Control and Purity Assessment of this compound

The chemical and isotopic purity of this compound is critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is a standard method for determining chemical purity.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable mobile phase modifier

Chromatographic Conditions (Isocratic Method):

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 95:5 v/v) with a small amount of formic acid (e.g., 0.1%).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase. The sample to be tested is also dissolved in the mobile phase.

-

Injection and Analysis: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The purity of the this compound sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the synthesis and analytical workflows for this compound.

A Technical Guide to the Natural Abundance of Isotopes and the Application of L-Theanine-d5 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural isotopic abundance of elements relevant to L-theanine analysis and a comprehensive overview of the role of its deuterated analogue, L-Theanine-d5, in quantitative research. This document is designed to serve as a core resource, offering detailed experimental methodologies, structured data, and visual representations of key concepts and workflows.

Natural Abundance of Relevant Isotopes

The foundational elements of L-theanine (C7H14N2O3) are Carbon, Hydrogen, Nitrogen, and Oxygen. Each of these elements exists in nature as a mixture of stable isotopes. The precise and predictable ratios of these isotopes are fundamental to various analytical techniques, including mass spectrometry. Understanding these natural abundances is critical for interpreting mass spectra and for the principles behind stable isotope labeling.

The natural isotopic abundances of the key elements in L-theanine are summarized in the table below.

| Element | Isotope | Relative Natural Abundance (%) |

| Carbon | ¹²C | [0.9884, 0.9904] |

| ¹³C | [0.0096, 0.0116] | |

| Hydrogen | ¹H | [0.99972, 0.99999] |

| ²H (Deuterium) | [0.00001, 0.00028] | |

| Nitrogen | ¹⁴N | [0.99578, 0.99663] |

| ¹⁵N | [0.00337, 0.00422] | |

| Oxygen | ¹⁶O | [0.99738, 0.99776] |

| ¹⁷O | [0.000367, 0.000400] | |

| ¹⁸O | [0.00187, 0.00222] |

Data sourced from the Commission on Isotopic Abundances and Atomic Weights (CIAAW), IUPAC. The ranges reflect the natural variability of isotopic composition in different materials.

This compound: A Tool for Quantitative Analysis

This compound is a deuterated form of L-theanine, where five hydrogen atoms on the ethyl group have been replaced with deuterium atoms.[1][2][3] This stable isotope-labeled compound is an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies, where it serves as an ideal internal standard for quantification by mass spectrometry.[1][4]

| Property | Value |

| Molecular Formula | C₇H₉D₅N₂O₃ |

| Molecular Weight | 179.23 g/mol |

| Synonyms | L-Glutamic Acid γ-ethyl amide-d5, Nγ-Ethyl-L-glutamine-d5 |

| Isotopic Purity | Typically ≥98 atom % D |

| Appearance | White to off-white solid |

The key advantage of using this compound as an internal standard is that it is chemically identical to the analyte (L-theanine) and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. However, its increased mass (M+5) allows it to be distinguished from the unlabeled L-theanine, enabling precise and accurate quantification.

Caption: Comparison of the chemical structures of L-Theanine and this compound.

Experimental Protocols

The quantification of L-theanine in biological matrices is most commonly and accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of L-theanine from plasma samples.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

HPLC System: A standard HPLC or UPLC system.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for the retention of the polar L-theanine molecule. An example is an Agilent ZORBAX RR HILIC Plus column (100 mm × 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.2% (v/v) formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.2% (v/v) formic acid.

-

Gradient Elution:

-

0-0.5 min: 35% A

-

0.5-2 min: 35-50% A

-

2-2.5 min: 50% A

-

2.5-2.6 min: 50-35% A

-

2.6-4.5 min: 35% A

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 35°C.

-

-

Mass Spectrometry Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for L-theanine and this compound would be monitored. These are determined by direct infusion of the individual compounds. For example, for derivatized theanine, the quantifier transition may be the same for both the analyte and the internal standard due to the fragmentation pattern, with the distinction made by the precursor ion mass.

-

Caption: Experimental workflow for the quantification of L-theanine in plasma.

Signaling Pathways Modulated by L-Theanine

L-theanine exerts its neuroprotective and anxiolytic effects by modulating several key signaling pathways in the brain. It is a structural analogue of the excitatory neurotransmitter glutamate and can interact with glutamate receptors. Additionally, recent research has identified its interaction with the cannabinoid receptor 1 (CB1).

Glutamate Receptor Modulation

L-theanine can block the binding of L-glutamic acid to ionotropic glutamate receptors, including AMPA and kainate receptors. It can also act as a co-agonist at NMDA receptors. This modulation of glutamatergic neurotransmission is thought to be a primary mechanism for its ability to inhibit cortical neuron excitation and produce a calming effect.

Cannabinoid Receptor 1 (CB1) Interaction

L-theanine has been shown to competitively bind to cannabinoid receptor 1. This interaction can inhibit the downstream phosphorylation of ERK1/2 and regulate the expression of glutamine synthetase. Furthermore, this pathway can influence immune signaling by affecting COX-2 expression and the NF-κB pathway, ultimately leading to an increase in the anti-inflammatory cytokine IL-10.

Caption: Overview of L-Theanine's modulation of neuronal and immune signaling pathways.

References

The Gold Standard: A Technical Guide on the Role of Deuterated Standards in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. The accuracy and reliability of the bioanalytical data underpinning these studies are critical for regulatory submissions and clinical success. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for quantitative bioanalysis, ensuring data of the highest caliber.[1][2]

This technical guide provides an in-depth exploration of the multifaceted role of deuterated standards in pharmacokinetic studies. It covers their application as internal standards for precise quantification and their use as tracers to elucidate metabolic pathways. The guide also delves into the "Kinetic Isotope Effect" and its strategic use in drug design to favorably alter pharmacokinetic properties.

The Core Role: Deuterated Internal Standards for Quantitative Bioanalysis

In quantitative LC-MS/MS, an internal standard (IS) is essential for correcting analytical variability.[3][4] An ideal IS is added to samples at a known concentration early in the workflow and mimics the analyte's behavior through sample preparation, chromatography, and ionization, thereby normalizing for variations in extraction recovery, injection volume, and matrix effects.[5]

Deuterated standards, where one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are considered the superior choice for an IS. Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement from complex biological matrices. This ensures a more accurate and precise measurement of the analyte-to-IS ratio, which is the foundation of quantification.

Performance Advantages Over Structural Analogs

The superiority of deuterated internal standards over non-deuterated structural analogs is well-documented. Structural analogs, while chemically similar, can have different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to inadequate compensation for matrix effects and reduced assay accuracy and precision.

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Rationale |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The deuterated IS perfectly mimics the analyte's behavior in the matrix, correcting for ion suppression/enhancement more effectively. |

| Precision (%CV) | Typically < 5% | Can be > 15% | The near-identical properties of the deuterated IS lead to more consistent analyte/IS ratios across different samples and runs. |

| Matrix Effect Compensation | High | Variable / Low | Co-elution and identical ionization response allow the deuterated IS to track and correct for matrix-induced signal variability accurately. |

| Method Development Time | Reduced | Increased | The predictable behavior of a deuterated IS often simplifies and shortens the method development and validation process. |

Experimental Protocols for Bioanalysis

The integration of a deuterated internal standard into a bioanalytical workflow is a critical step that ensures data quality. The following are detailed methodologies for common sample preparation techniques.

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for the quantification of a drug in plasma using a deuterated internal standard with LC-MS/MS.

Detailed Protocol: Protein Precipitation (PPT)

This protocol is a rapid and common method for removing the majority of proteins from a plasma or serum sample.

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a 1.5 mL microcentrifuge tube, add 20 µL of the deuterated internal standard working solution. Vortex briefly to mix.

-

Precipitation: Add 400 µL of cold precipitation solvent (e.g., acetonitrile or methanol) to each tube.

-

Vortexing: Vortex each tube vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Incubation: Incubate the samples at 4°C for at least 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-20,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis, being careful not to disturb the protein pellet.

Detailed Protocol: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects compared to PPT.

-

Sample Pre-treatment: To 500 µL of plasma, add a precise volume of the deuterated internal standard working solution. Vortex to mix. Dilute the sample with an equal volume of a suitable buffer (e.g., 4% phosphoric acid in water) to adjust pH and ionic strength.

-

Cartridge Conditioning: Place SPE cartridges (e.g., C18 reversed-phase) on a vacuum manifold. Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to prepare the sorbent for sample interaction. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic interferences while retaining the analyte and internal standard.

-

Elution: Elute the analyte and internal standard from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

The Kinetic Isotope Effect (KIE): Modifying Pharmacokinetics

Beyond their role as analytical standards, deuterated compounds are a key tool in drug discovery itself. The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than a carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-determining step in a drug's metabolism (often mediated by Cytochrome P450 enzymes), replacing that hydrogen with deuterium can significantly slow down the reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE).

Strategically applying the KIE can lead to a drug candidate with an improved pharmacokinetic profile:

-

Increased Half-life (t½) and Exposure (AUC): A slower metabolic rate means the drug remains in the body longer at therapeutic concentrations.

-

Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.

-

Lower Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient convenience and compliance.

-

Reduced Toxic Metabolites: Deuteration can decrease the formation of toxic metabolites by slowing the metabolic pathway responsible for their creation.

Case Study: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the first deuterated drug to receive FDA approval and serves as a prime example of the KIE's clinical application. It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. The deuteration at the methoxy groups slows down its metabolism by CYP2D6.

| Pharmacokinetic Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) | Fold Change |

| Total Active Metabolites Cmax (ng/mL) | 33.3 | 20.8 | ↓ 0.62x |

| Total Active Metabolites AUCinf (ng·h/mL) | 231 | 277 | ↑ 1.20x |

| Total Active Metabolites t½ (h) | ~4-5 h | ~9-10 h | ↑ ~2x |

| (Data compiled from studies comparing single doses in healthy volunteers). |

This improved pharmacokinetic profile allows deutetrabenazine to provide similar therapeutic exposure with a lower peak concentration and a longer half-life, leading to a more favorable dosing regimen and potentially improved tolerability compared to tetrabenazine.

Tracing Metabolic Pathways

Deuterated compounds, such as deuterated glucose, serve as powerful probes to trace the flow of metabolites through complex biochemical pathways. By introducing a deuterated substrate into a biological system (e.g., cell culture or an in vivo model), researchers can use mass spectrometry or NMR to track the incorporation of deuterium into downstream metabolites like lactate, glutamate, and lipids. This provides a dynamic view of metabolic flux and pathway activity, which is invaluable for understanding disease states like cancer and for assessing the mechanism of action of metabolic modulators.

Experimental Protocol: Deuterated Glucose Tracing in Cell Culture

This protocol provides a general workflow for a stable isotope tracing experiment using [6,6-²H₂]-glucose.

-

Cell Culture: Seed and grow cells to the desired confluency (e.g., 70-80%) in standard growth medium.

-

Tracer Incubation: Remove the standard medium, wash cells once with phosphate-buffered saline (PBS), and replace with a pre-warmed medium containing the deuterated glucose tracer. Incubate for a defined period (e.g., several hours) to allow for metabolic incorporation.

-

Metabolite Extraction: To quench metabolism, rapidly aspirate the tracer medium and wash the cells with ice-cold saline. Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) and scrape the cells.

-

Sample Processing: Collect the cell extract, vortex, and centrifuge at high speed to pellet cell debris.

-

Analysis: Transfer the supernatant containing the metabolites, dry it down, and reconstitute for LC-MS/MS or GC-MS analysis to measure the isotopic enrichment in downstream metabolites.

Conclusion

Deuterated standards are an indispensable tool in modern pharmacokinetic research. As internal standards in bioanalytical assays, they provide an unparalleled level of accuracy and precision, forming the bedrock of reliable PK data required for regulatory approval. Furthermore, their application extends into fundamental drug discovery, where the kinetic isotope effect can be strategically leveraged to design molecules with superior metabolic stability and improved pharmacokinetic profiles. Finally, as metabolic tracers, they offer a dynamic window into the complex biochemical machinery of living systems. A thorough understanding and proficient application of deuterated standards are essential for any scientist aiming to achieve the highest standards of analytical excellence and innovation in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Note: High-Throughput Quantification of L-Theanine in Human Plasma Using L-Theanine-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Theanine in human plasma. Due to the high polarity and weak chromophore of L-Theanine, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention and separation. L-Theanine-d5, a stable isotope-labeled internal standard, is employed to ensure high accuracy and precision by compensating for matrix effects and variability in sample preparation and instrument response. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate pharmacokinetic and bioavailability data for L-Theanine.

Introduction

L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is of significant interest in the pharmaceutical and nutraceutical industries for its potential neuroprotective and anxiolytic properties.[1] Accurate quantification of L-Theanine in biological matrices is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. The inherent challenges in analyzing L-Theanine, such as its high polarity which leads to poor retention on traditional reversed-phase columns, necessitate advanced analytical techniques.[2] LC-MS/MS offers superior sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard like this compound is critical to correct for matrix-induced ion suppression or enhancement, a common issue in bioanalytical LC-MS/MS.[2] This method provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of L-Theanine in human plasma.

Experimental

Materials and Reagents

-

L-Theanine certified reference standard

-

This compound internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Theanine and this compound in ultrapure water to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Theanine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol (Protein Precipitation)

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 400 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | HILIC Column (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate and 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 40% B over 5 min, hold at 40% B for 2 min, then return to 95% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

Table 1: MRM Transitions for L-Theanine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Theanine | 175.1 | 130.1 | 15 |

| This compound (IS) | 180.1 | 135.1 | 15 |

Results and Method Validation

The described method was validated for linearity, precision, accuracy, and recovery. The use of this compound as an internal standard effectively compensated for matrix effects, leading to reliable quantification.

Linearity

The calibration curve for L-Theanine in human plasma was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (R²) was consistently greater than 0.995.

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy of L-Theanine Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 30 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

| Medium | 300 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

| High | 3000 | ≤ 10 | 90-110 | ≤ 10 | 90-110 |

Recovery and Matrix Effect

The extraction recovery of L-Theanine from human plasma was determined to be consistently above 90%. The matrix effect was assessed by comparing the peak area of L-Theanine in post-extraction spiked plasma samples to that in neat solution. The use of this compound effectively normalized for any observed ion suppression or enhancement, with the matrix factor being close to 1.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Intra-day Accuracy (%) | 90-110% |

| Inter-day Accuracy (%) | 90-110% |

| Extraction Recovery | > 90% |

Experimental Workflow Visualization

Caption: Experimental workflow for L-Theanine quantification.

Discussion

The developed HILIC-LC-MS/MS method provides a reliable and high-throughput approach for the quantification of L-Theanine in human plasma. The protein precipitation protocol is simple, fast, and efficient. The use of a HILIC column is essential for retaining the highly polar L-Theanine and separating it from endogenous plasma components. The stable isotope-labeled internal standard, this compound, is crucial for mitigating matrix effects and ensuring the accuracy and precision of the results, which is a key consideration in bioanalytical method development. The validation data demonstrates that this method meets the typical requirements for bioanalytical method validation.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of L-Theanine in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic and bioavailability studies in a drug development setting.

References

Application Notes and Protocols for the Quantification of L-Theanine in Human Plasma using L-Theanine-d5

Introduction

L-Theanine, a non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is increasingly recognized for its potential neuroprotective and relaxing effects. Accurate and precise quantification of L-Theanine in human plasma is essential for pharmacokinetic studies, bioavailability assessments, and clinical trials investigating its therapeutic benefits. This document provides a detailed protocol for the quantification of L-Theanine in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with L-Theanine-d5 as a stable isotope-labeled internal standard.

The use of a deuterated internal standard like this compound is critical for reliable bioanalysis. It closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. This application note is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

This section details the complete workflow for the quantification of L-Theanine in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

L-Theanine (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in 50% methanol).

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: A standard HPLC or UPLC system.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention of the polar L-Theanine molecule. A C18 column can also be used.

-

Example HILIC Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

-

-

Mobile Phase A: 10 mM Ammonium Formate and 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

Time (min) %A %B 0.0 10 90 3.0 40 60 3.1 90 10 4.0 90 10 4.1 10 90 | 5.0 | 10 | 90 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) L-Theanine 175.1 130.1 | this compound | 180.1 | 135.1 |

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

The following tables summarize the typical validation parameters for a bioanalytical method for L-Theanine quantification in human plasma using this compound. The data presented here is illustrative and based on commonly accepted criteria for bioanalytical method validation.

Table 1: Linearity and Range

| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| L-Theanine | 10 - 5000 | > 0.995 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 10 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 30 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 500 | < 10 | ± 10 | < 10 | ± 10 |

| High | 4000 | < 10 | ± 10 | < 10 | ± 10 |

| LLOQ: Lower Limit of Quantification |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 30 | 85 - 115 | 85 - 115 |

| High | 4000 | 85 - 115 | 85 - 115 |

Visualizations

The following diagrams illustrate the experimental workflow for L-Theanine quantification in human plasma.

Caption: Experimental workflow for L-Theanine quantification.

Caption: Logical relationship of the analytical method.

Application Notes: Sample Preparation for L-Theanine Analysis using L-Theanine-d5 Internal Standard

Introduction

L-Theanine (γ-glutamylethylamide) is a non-proteinogenic amino acid found almost exclusively in the tea plant (Camellia sinensis) and is renowned for its unique umami taste and various physiological benefits, including promoting relaxation without sedation.[1][2][3] Accurate quantification of L-Theanine in diverse and complex matrices—such as biological fluids, dietary supplements, and food products—is crucial for pharmacokinetic studies, quality control, and functional food development.

The complexity of these matrices often leads to significant matrix effects (e.g., ion suppression or enhancement in mass spectrometry), which can compromise the accuracy and reproducibility of analytical results.[4] The use of a stable isotope-labeled internal standard (IS), such as L-Theanine-d5, is the gold standard for mitigating these effects.[5] this compound co-elutes with the native L-Theanine and experiences similar matrix effects, allowing for reliable correction and highly accurate quantification.

These application notes provide detailed protocols for sample preparation for the analysis of L-Theanine using this compound as an internal standard, primarily focusing on techniques suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

The quantification of L-Theanine involves a multi-step process beginning with sample collection and culminating in data analysis. The use of an internal standard early in the workflow is critical for accuracy.

Caption: General workflow for L-Theanine quantification using an internal standard.

Experimental Protocols

Protocol 1: Protein Precipitation for Biological Fluids (Plasma/Serum)

This protocol is ideal for removing proteins from biological samples like plasma or serum prior to LC-MS/MS analysis. It is a rapid and effective method for many pharmacokinetic studies.

Materials:

-

Plasma or serum samples

-

This compound internal standard stock solution

-

Ice-cold acetonitrile

-

Microcentrifuge tubes

-

Microcentrifuge (capable of 12,000 x g at 4°C)

-

Nitrogen evaporator

-

Vortex mixer

-

Reconstitution solution (e.g., mobile phase or water)

Procedure:

-

Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.

-

Add a precise volume of the this compound internal standard stock solution to the sample.

-

Add 1000 µL of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge the tube at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or 40°C.

-

Reconstitute the dried residue in 200 µL of the reconstitution solution (e.g., water).

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis. If necessary, filter through a 0.22 µm syringe filter.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Tea Extracts)

SPE is used to clean up complex samples like tea or beverage extracts, removing interfering compounds such as polyphenols and caffeine, which can cause significant matrix effects.

Materials:

-

Aqueous sample extract (e.g., tea infusion)

-

This compound internal standard stock solution

-

SPE cartridges (e.g., C18 or a specific molecularly imprinted polymer)

-

SPE manifold

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., water)

-

Elution solvent (e.g., water with 2% acetic acid or a methanol-water mixture)

Procedure:

-

Prepare the aqueous extract of the sample (e.g., steep 1g of ground tea leaves in 100 mL of 80°C water for 30 minutes).

-

Filter the extract and allow it to cool.

-

Spike a known volume of the extract with the this compound internal standard.

-

Condition the SPE cartridge by passing methanol through it.

-

Equilibrate the cartridge by passing deionized water through it. Do not let the cartridge run dry.

-

Load the spiked sample extract onto the cartridge at a slow, steady flow rate.

-

Wash the cartridge with deionized water to remove polar interferences.

-

Elute the L-Theanine and this compound from the cartridge using the appropriate elution solvent.

-

Collect the eluate, evaporate if necessary, and reconstitute in a known volume of mobile phase for analysis.

LC-MS/MS Analysis

The following are general conditions for the analysis of L-Theanine. Optimization will be required based on the specific instrumentation used. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining the highly polar L-Theanine molecule.

| Parameter | Typical Setting |

| HPLC System | UPLC or HPLC system |

| Column | HILIC Column (e.g., Agilent ZORBAX HILIC Plus) or C18 reverse-phase |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing formic acid or ammonium formate) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temp. | 25 - 40°C |

| Injection Vol. | 5 - 20 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | L-Theanine: m/z 175.0 → 158.0 / 45.80 This compound: m/z 180.10 → 163.00 / 50.80 |

| Internal Standard | This compound or [²H5]-L-glutamic acid |

Quantitative Data Summary

The use of this compound provides excellent linearity and reproducibility. Below is a summary of typical performance characteristics.

| Parameter | Method | Matrix | Result | Reference |

| Linearity | LC-MS/MS with this compound | Plasma | 5 - 500 µg/mL | |

| Precision (CV%) | LC-MS/MS with this compound | Plasma | Within-run: <5% Between-run: <10% | |

| Recovery | HPLC-DAD | Tea | >96.1% | |

| Recovery | MISPE-HPLC | Green Tea Extract | 87.8% ± 5.5% |

L-Theanine Metabolic and Action Pathway

For researchers in drug development, understanding the fate and action of L-Theanine after administration is critical. L-Theanine is absorbed in the small intestine, can cross the blood-brain barrier, and influences several neurotransmitter systems. It is metabolized into glutamic acid and ethylamine.

Caption: Pharmacokinetic and pharmacodynamic pathway of L-Theanine.

References

Application Notes and Protocols for the Quantification of L-Theanine in Tissue Samples using L-Theanine-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Theanine, a unique non-proteinogenic amino acid found predominantly in tea leaves (Camellia sinensis), is gaining significant interest in the scientific community for its potential neuroprotective, anxiolytic, and cognitive-enhancing properties. Its structural similarity to the neurotransmitter glutamate allows it to cross the blood-brain barrier and interact with various receptors in the central nervous system. Accurate quantification of L-Theanine in tissue samples is crucial for preclinical pharmacokinetic and pharmacodynamic studies to understand its distribution, metabolism, and mechanism of action.

This document provides a detailed methodology for the sensitive and selective quantification of L-Theanine in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, L-Theanine-d5. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Mechanism of Action: L-Theanine's Interaction with Glutamate Pathways

L-Theanine exerts its effects primarily by modulating the glutamatergic system. As an analogue of glutamate, it can bind to glutamate receptors, including NMDA, AMPA, and kainate receptors, often acting as an antagonist. This action can protect neurons from excitotoxicity. Furthermore, L-Theanine influences the levels of other key neurotransmitters, such as GABA, dopamine, and serotonin, contributing to its calming and focus-enhancing effects.

Quantitative Analysis Methodology

The following protocol outlines a robust LC-MS/MS method for the quantification of L-Theanine in tissue samples. This method utilizes a stable isotope-labeled internal standard, this compound, for accurate and precise measurement. The protocol is adapted from validated methods for L-Theanine in biological matrices[1].

Materials and Reagents

-

L-Theanine analytical standard (≥98% purity)

-

This compound (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Phosphate-buffered saline (PBS), pH 7.4

-

RIPA Lysis and Extraction Buffer (or similar)

-

Protease and phosphatase inhibitor cocktail

Instrumentation and Analytical Conditions

-

LC System: UPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | HILIC Column (e.g., Agilent ZORBAX HILIC Plus, 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 90% B (0-1 min), 90-70% B (1-3 min), 70-90% B (3-4 min), 90% B (4-5 min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | L-Theanine: 175.1 → 130.1, 175.1 → 84.1 This compound: 180.1 → 135.1, 180.1 → 89.1 |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Experimental Protocols

The overall workflow for tissue sample analysis involves sample preparation (homogenization and extraction) followed by LC-MS/MS analysis.

Protocol 1: Tissue Sample Preparation

-

Collection: Excise tissue of interest (e.g., brain, liver, kidney) and immediately snap-freeze in liquid nitrogen. Store at -80 °C until analysis.

-

Homogenization:

-

Weigh the frozen tissue (typically 50-100 mg).

-

Add ice-cold PBS or lysis buffer (e.g., RIPA buffer with protease inhibitors) at a ratio of 1:4 (w/v) (e.g., 100 mg tissue in 400 µL buffer).

-

Homogenize the tissue on ice using a bead beater or a Dounce homogenizer until a uniform homogenate is achieved.

-

-

Internal Standard Spiking: To 100 µL of the tissue homogenate, add 10 µL of the this compound internal standard (IS) working solution (e.g., 1 µg/mL in 50% methanol) to achieve a final concentration of 100 ng/mL. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the homogenate-IS mixture.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Acetonitrile, 10% Water with 10 mM ammonium formate and 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4 °C to pellet any remaining particulates.

-

Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)

-

Stock Solutions: Prepare stock solutions of L-Theanine and this compound in 50% methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the L-Theanine stock solution to create working standards for the calibration curve.

-

Calibration Curve: Prepare calibration standards by spiking the appropriate amount of L-Theanine working solution into blank tissue homogenate (prepared from untreated animals). A typical calibration range is 1-1000 ng/mL.

-

Quality Controls: Prepare QC samples at low, medium, and high concentrations in blank tissue homogenate in the same manner as the calibration standards.

Data and Expected Performance

The following tables summarize the expected validation parameters for this method, based on a similar validated method for L-Theanine in rat plasma and tissues using a deuterated internal standard[1].

Table 3: Linearity and Sensitivity

| Parameter | Expected Value |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | ~0.3 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| LLOQ | 1 | < 20% | 80 - 120% |

| Low | 5 | < 15% | 85 - 115% |

| Medium | 50 | < 15% | 85 - 115% |

| High | 800 | < 15% | 85 - 115% |

Table 5: Recovery and Matrix Effect

| Tissue Type | Recovery (%) | Matrix Effect (%) |

| Brain | 85 - 105% | 90 - 110% |

| Liver | 80 - 100% | 85 - 115% |

| Kidney | 82 - 102% | 88 - 108% |

Recovery and Matrix Effect should be assessed at low and high QC concentrations. The use of a stable isotope-labeled internal standard co-eluting with the analyte is expected to effectively mitigate any significant matrix effects.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of L-Theanine in various tissue samples. This methodology is well-suited for pharmacokinetic studies in drug development and for fundamental research aimed at elucidating the biological roles of L-Theanine. The detailed protocols and expected performance metrics serve as a comprehensive guide for researchers to implement this analytical method in their laboratories.

References

Application Note: Protein Precipitation for L-Theanine Quantification in Plasma using L-Theanine-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Theanine, a non-proteinogenic amino acid primarily found in tea leaves, is recognized for its potential neuroprotective and relaxing effects. To accurately study its bioavailability, pharmacokinetics, and pharmacodynamics, robust methods for its quantification in biological matrices like plasma are essential.[1] Protein precipitation is a straightforward and effective sample preparation technique used to remove interfering proteins from plasma samples prior to analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2] This method involves the addition of a precipitating agent, such as an organic solvent or an acid, to denature and precipitate plasma proteins, which can then be separated by centrifugation.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as L-Theanine-d5, is crucial for accurate quantification. A SIL-IS mimics the chemical and physical properties of the analyte, compensating for variability during sample preparation and analysis, thereby improving accuracy and precision.

This document provides a detailed protocol for the protein precipitation of plasma samples for the quantification of L-Theanine using this compound as an internal standard, followed by LC-MS/MS analysis.

Principles of Protein Precipitation

Protein precipitation is a common technique to remove proteins from biological samples. These methods work by altering the solvent environment, which disrupts the forces that keep proteins soluble, leading to their denaturation and aggregation.

Common Protein Precipitation Methods:

-

Organic Solvent Precipitation: Solvents like acetonitrile, methanol, or ethanol disrupt the hydration layer around proteins, leading to their aggregation and precipitation. Acetonitrile is often preferred for its efficiency in precipitating a wide range of plasma proteins.

-

Acid Precipitation: Acids such as trichloroacetic acid (TCA) or perchloric acid lower the pH to the protein's isoelectric point, where its net charge is zero, minimizing electrostatic repulsion and causing precipitation.

-

Salting Out: High concentrations of salts like ammonium sulfate reduce the availability of water molecules to solvate the proteins, causing them to precipitate.

This protocol will focus on organic solvent precipitation with acetonitrile, a widely adopted method for small molecule bioanalysis.

References

Application Notes and Protocols: A Comparative Analysis of HILIC and Reversed-Phase Chromatography for L-Theanine-d5 Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography for the quantitative analysis of L-Theanine-d5. L-Theanine, a unique amino acid found in tea leaves, and its deuterated internal standards are of significant interest in pharmacokinetic and metabolic studies due to their potential neuroprotective and relaxing effects.[1][2] The choice of chromatographic method is critical for achieving accurate, sensitive, and robust quantification in complex biological matrices.

Introduction to Chromatographic Techniques

Reversed-Phase (RP) Chromatography: RP chromatography is a widely used technique that employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is highly effective for separating nonpolar to moderately polar compounds. However, highly polar analytes like L-Theanine often exhibit poor retention on traditional RP columns, eluting near the void volume, which can lead to interference from matrix components.[3][4]

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[3] This technique is ideal for the retention and separation of highly polar compounds that are poorly retained in reversed-phase mode. For polar analytes, HILIC often provides better retention, improved peak shape, and increased sensitivity, especially when coupled with mass spectrometry.

Comparative Analysis: HILIC vs. Reversed-Phase

The selection between HILIC and reversed-phase chromatography for this compound analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

| Parameter | HILIC | Reversed-Phase (without derivatization) |

| Analyte Retention | Excellent for polar this compound. | Poor to moderate, often requires highly aqueous mobile phases or derivatization. |

| Peak Shape | Generally good, symmetrical peaks. | Can exhibit tailing due to secondary interactions with silanols. |

| Sensitivity (LC-MS) | High, due to efficient desolvation in high organic mobile phase. | Lower for underivatized L-Theanine due to poor ionization efficiency in highly aqueous mobile phases. |

| Matrix Effects | Can be significant, but manageable with appropriate sample preparation. | Can be pronounced for early eluting peaks, co-elution with other polar matrix components is common. |

| Selectivity | Orthogonal to reversed-phase, offering different selectivity. | Limited for very polar compounds. |

| Typical Internal Standard | Isotope-labeled standards like this compound or structurally similar polar compounds (e.g., [²H₅]-L-glutamic acid). | Isotope-labeled standards or structurally similar compounds. |

Experimental Protocols

HILIC-MS/MS Protocol for this compound Analysis

This protocol is optimized for the sensitive quantification of this compound in biological matrices such as plasma.

3.1.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for injection.

3.1.2. Chromatographic Conditions

-

LC System: UPLC or HPLC system

-

Column: HILIC Column (e.g., Agilent ZORBAX HILIC Plus, Waters ACQUITY UPLC BEH Amide).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 90% B to 60% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

3.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

L-Theanine: m/z 175.0 → 157.9

-

This compound: m/z 180.0 → 162.9 (Predicted)

-

-

Internal Standard: [²H₅]-L-glutamic acid: m/z 153.0 → 88.2

Reversed-Phase HPLC-UV Protocol for L-Theanine Analysis

This protocol is a more traditional approach, often requiring derivatization for enhanced sensitivity and retention. For this compound, this method would primarily be used for chemical purity assessment rather than bioanalysis due to lower sensitivity.

3.2.1. Sample Preparation (for standards and pure substances)

-

Dissolve this compound standard in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

3.2.2. Chromatographic Conditions

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of water and phosphoric acid (99.9:0.1, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Visualizations

Caption: HILIC-MS/MS workflow for this compound analysis.

Caption: Reversed-Phase HPLC-UV workflow for this compound analysis.

References

Application of L-Theanine-d5 in Food and Beverage Analysis

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction